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Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective Fibroblast Growth
Factor Receptor (FGFR) inhibitor, BGJ398 (infigratinib). While this report aims to compare
Fgfr-IN-9 and BGJ398, a comprehensive literature search did not yield sufficient public data on
the efficacy of a compound specifically designated "Fgfr-IN-9". Therefore, this guide will focus
on a thorough evaluation of BGJ398, presenting its performance with supporting experimental
data as a key reference for researchers in the field of FGFR-targeted therapies.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell
proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as mutations,
amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth
of various solid tumors.[3][4] Consequently, FGFRs have emerged as promising therapeutic
targets in oncology.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have
shown significant clinical activity in patients with FGFR-driven cancers.[4]

BGJ398, also known as infigratinib, is a potent and selective oral inhibitor of FGFR1, FGFR2,
and FGFR3.[5] It has undergone extensive preclinical and clinical evaluation and has received
regulatory approval for the treatment of certain cancers with specific FGFR alterations.

Mechanism of Action: BGJ398 (Infigratinib)
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Infigratinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2,
and FGFR3.[6] This binding prevents the phosphorylation of the receptor and the subsequent
activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT
pathways.[3][7] By blocking these pathways, infigratinib inhibits tumor cell proliferation and
survival in cancers harboring activating FGFR alterations.[1]

Efficacy of BGJ398 (Infigratinib)

The efficacy of infigratinib has been demonstrated in both preclinical models and clinical trials
across various tumor types, most notably in cholangiocarcinoma and urothelial carcinoma.

Biochemical and Cellular Activity

Infigratinib exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 in
biochemical assays, with significantly less activity against FGFR4 and other kinases,
highlighting its selectivity.[5]

Target IC50 (nM)
FGFR1 0.9
FGFR2 1.4
FGFR3 1.0
FGFR4 >1000
VEGFR2 >1000

Table 1: Biochemical IC50 values of infigratinib
against FGFR family members and VEGFR2.

Data compiled from various sources.[5]

In cellular assays, infigratinib effectively inhibits the proliferation of cancer cell lines with FGFR
alterations at nanomolar concentrations.
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Cell Line Cancer Type FGFR Alteration IC50 (nM)
RT112 Bladder Cancer FGFR3 Fusion 18
KMS-11 Multiple Myeloma FGFR3 Fusion 21
SNU-16 Gastric Cancer FGFR2 Amplification 8

Table 2: Cellular IC50
values of infigratinib in
various cancer cell
lines with FGFR
alterations. Data
compiled from various

sources.

In Vivo Preclinical Efficacy

Infigratinib has demonstrated significant anti-tumor activity in various patient-derived xenograft
(PDX) and cell line-derived xenograft (CDX) models of human cancers with FGFR alterations.
Oral administration of infigratinib has been shown to lead to dose-dependent tumor growth
inhibition and regression in models of cholangiocarcinoma, bladder cancer, and lung cancer.[8]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5119950/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

FGFR
Tumor Model Cancer Type . Treatment Outcome
Alteration
) o Significant tumor
RT112 Xenograft  Bladder Cancer FGFR3 Fusion Infigratinib (oral) o
growth inhibition
Cholangiocarcino  Cholangiocarcino ) o Tumor
FGFR2 Fusion Infigratinib (oral) )
ma PDX ma regression
FGFR1 o Tumor growth
NSCLC PDX Lung Cancer o Infigratinib (oral) o
Amplification inhibition

Table 3:
Summary of in
vivo efficacy of
infigratinib in
preclinical
models. Data
compiled from

various sources.

[8][°]

Clinical Efficacy
Clinical trials have established the efficacy of infigratinib in patients with advanced solid tumors
harboring FGFR alterations.

Cholangiocarcinoma (CCA) with FGFR2 Fusions or Rearrangements:

A pivotal Phase Il study in patients with previously treated, unresectable locally advanced or
metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement demonstrated
significant clinical activity.
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Efficacy Endpoint Value
Objective Response Rate (ORR) 23%
Median Duration of Response (DOR) 5.0 months
Median Progression-Free Survival (PFS) 7.3 months
Disease Control Rate (DCR) 84%

Table 4: Clinical efficacy of infigratinib in patients
with previously treated advanced
cholangiocarcinoma with FGFR2 alterations.

Data from a Phase Il clinical trial.

Urothelial Carcinoma with FGFR3 Alterations:

In a Phase | expansion cohort of patients with metastatic urothelial carcinoma and FGFR3
alterations, infigratinib also showed promising anti-tumor activity.

Efficacy Endpoint Value
Objective Response Rate (ORR) 25.4%
Disease Control Rate (DCR) 64.2%

Table 5: Clinical efficacy of infigratinib in patients
with previously treated advanced urothelial
carcinoma with FGFR3 alterations. Data from a

Phase | clinical trial.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are
generalized for the evaluation of FGFR inhibitors.

Biochemical Kinase Inhibition Assay

Obijective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against FGFR kinases.
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Methodology:

e Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes, a suitable substrate
(e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (e.qg., infigratinib) serially diluted in
DMSO.

e Procedure: The kinase reaction is initiated by mixing the FGFR enzyme, substrate, and ATP
in a kinase assay buffer. The test compound at various concentrations is added to the
reaction mixture.

o Detection: The reaction is allowed to proceed for a specified time at a controlled temperature
and then stopped. The amount of phosphorylated substrate is quantified using methods such
as radioactive phosphate incorporation (32P-ATP), fluorescence-based assays (e.g.,
LanthaScreen™), or ELISA-based methods with a phosphotyrosine-specific antibody.[10][11]
[12]

» Data Analysis: The percentage of kinase inhibition is calculated for each compound
concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the
data to a sigmoidal dose-response curve.[13]

Cellular Proliferation Assay

Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines.
Methodology:
e Cell Lines: Cancer cell lines with known FGFR alterations are cultured in appropriate media.

e Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following
day, cells are treated with a serial dilution of the test compound.

e Incubation: The plates are incubated for a period of 72 hours.

o Detection: Cell viability is assessed using a colorimetric or luminescent assay such as MTT,
MTS, or CellTiter-Glo®.[13][14] The signal generated is proportional to the number of viable
cells.
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» Data Analysis: The percentage of growth inhibition is calculated for each concentration
relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a
dose-response curve.[15]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.
Methodology:
e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

e Tumor Implantation: Human cancer cells with FGFR alterations are injected subcutaneously
or orthotopically into the mice. For PDX models, tumor fragments from a patient are
implanted.[8][16]

e Treatment: Once tumors reach a palpable size, mice are randomized into treatment and
control groups. The test compound is administered orally or via another appropriate route at
a specified dose and schedule. The control group receives a vehicle.[17]

e Monitoring: Tumor volume and body weight are measured regularly throughout the study.[16]
[18]

o Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further
pharmacodynamic analysis (e.g., Western blotting for target engagement).

o Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor
volume of the treated group to the control group.[16]

Visualizations
FGFR Signaling Pathway and Inhibition by BGJ398
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Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by BGJ398
(infigratinib).
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Caption: General experimental workflow for the preclinical and clinical evaluation of FGFR
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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